molecular formula C14H14ClN5O2 B258501 8-amino-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-amino-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Katalognummer B258501
Molekulargewicht: 319.74 g/mol
InChI-Schlüssel: FOVUZMAJAGXCOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-amino-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly known as CC-1065 or its analogs, is a potent antitumor agent. It was first isolated from the bacterium Streptomyces zelensis in the 1970s. Since then, CC-1065 and its analogs have been extensively studied for their potential use in cancer therapy.

Wirkmechanismus

CC-1065 and its analogs work by binding to the minor groove of DNA and causing irreversible damage. They bind to specific sequences of DNA and cause a break in the DNA strand, leading to cell death. The mechanism of action of CC-1065 and its analogs is unique and different from other anticancer agents, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
CC-1065 and its analogs have been shown to have potent antitumor activity in preclinical studies. They have also been shown to have low toxicity in normal cells, making them a promising candidate for cancer therapy. CC-1065 and its analogs have been shown to cause DNA damage, leading to cell death. They have also been shown to inhibit the growth and proliferation of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

CC-1065 and its analogs have several advantages for lab experiments. They have a unique mechanism of action, making them a valuable tool for studying DNA damage and repair. They have also been shown to have low toxicity in normal cells, making them a safe candidate for cancer therapy. However, the high toxicity of CC-1065 and its analogs makes them challenging to work with in the lab.

Zukünftige Richtungen

There are several future directions for the research and development of CC-1065 and its analogs. One direction is to optimize the synthesis of CC-1065 and its analogs to improve their yield and purity. Another direction is to evaluate the efficacy of CC-1065 and its analogs in combination with other anticancer agents. Additionally, the development of targeted delivery systems for CC-1065 and its analogs could improve their therapeutic index and reduce toxicity. Finally, the identification of biomarkers for CC-1065 and its analogs could help to identify patients who are most likely to benefit from this therapy.

Synthesemethoden

The synthesis of CC-1065 is a complex process that involves several steps. The first step is the synthesis of the precursor molecule, which is then converted into CC-1065 through a series of chemical reactions. The synthesis of CC-1065 and its analogs is challenging due to their complex structure and high toxicity.

Wissenschaftliche Forschungsanwendungen

CC-1065 and its analogs have been extensively studied for their potential use in cancer therapy. They have shown promising results in preclinical studies and are currently being evaluated in clinical trials. CC-1065 and its analogs work by binding to the DNA of cancer cells and causing irreversible damage, leading to cell death. They have shown activity against a wide range of cancer types, including solid tumors and hematological malignancies.

Eigenschaften

Produktname

8-amino-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Molekularformel

C14H14ClN5O2

Molekulargewicht

319.74 g/mol

IUPAC-Name

8-amino-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C14H14ClN5O2/c1-18-11-10(12(21)19(2)14(18)22)20(13(16)17-11)7-8-5-3-4-6-9(8)15/h3-6H,7H2,1-2H3,(H2,16,17)

InChI-Schlüssel

FOVUZMAJAGXCOH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC3=CC=CC=C3Cl

Kanonische SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.